molecular formula C12H11BrN2O B13550039 1-(3-Bromo-4-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one

1-(3-Bromo-4-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one

Cat. No.: B13550039
M. Wt: 279.13 g/mol
InChI Key: QGCSLFFMJKPOBS-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a bromine atom at the 3-position and a 4-methyl-1H-pyrazol-1-yl group at the 4-position of the phenyl ring, with an ethanone group attached to the phenyl ring.

Preparation Methods

The synthesis of 1-(3-Bromo-4-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the bromination of 4-(4-methyl-1H-pyrazol-1-yl)acetophenone using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to facilitate the bromination process .

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions and yield optimization .

Chemical Reactions Analysis

1-(3-Bromo-4-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

1-(3-Bromo-4-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

1-[3-bromo-4-(4-methylpyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H11BrN2O/c1-8-6-14-15(7-8)12-4-3-10(9(2)16)5-11(12)13/h3-7H,1-2H3

InChI Key

QGCSLFFMJKPOBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)C(=O)C)Br

Origin of Product

United States

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